molecular formula C11H13IO4 B3045751 4-(2-Ethoxyethoxy)-3-iodobenzoic acid CAS No. 1131614-52-2

4-(2-Ethoxyethoxy)-3-iodobenzoic acid

Cat. No. B3045751
CAS RN: 1131614-52-2
M. Wt: 336.12
InChI Key: QHICQURDLYIYEF-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethoxy)benzoic acid is a chemical compound with the molecular formula C11H14O4 . It has a molecular weight of 210.23 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 4-(2-Ethoxyethoxy)-3-iodobenzoic acid consists of 29 bonds in total. This includes 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 ether (aromatic) .

Scientific Research Applications

Antioxidant Activity Assessment

Analytical Methods for Antioxidant Activity : The study by Munteanu and Apetrei (2021) reviews various tests used to determine antioxidant activity, which might be relevant for evaluating the antioxidant potential of 4-(2-Ethoxyethoxy)-3-iodobenzoic acid. These include ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP assays, among others, which are based on chemical reactions assessed via spectrophotometry or electrochemical methods (Munteanu & Apetrei, 2021).

Enzyme Reaction Dynamics

Protein Dynamics in Catalysis : The function of para-Hydroxybenzoate hydroxylase, a flavoprotein monooxygenase, involves complex protein dynamics and electrostatics, as reviewed by Entsch, Cole, and Ballou (2005). This enzyme's behavior illustrates the intricate processes that could similarly be explored in reactions involving 4-(2-Ethoxyethoxy)-3-iodobenzoic acid, focusing on how such compounds might interact with or affect enzyme-catalyzed reactions (Entsch et al., 2005).

Redox Mediators in Pollutant Treatment

Use of Redox Mediators in Organic Pollutants Degradation : Research by Husain and Husain (2007) highlights the role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants. This suggests potential applications of 4-(2-Ethoxyethoxy)-3-iodobenzoic acid in environmental science, especially if it can act as or influence redox mediators in similar contexts (Husain & Husain, 2007).

Oxadiazole Derivatives and Biological Roles

Oxadiazole Compounds' Biological Activities : A review by Nayak and Poojary (2019) on the synthesis and biological applications of 1,3,4-oxadiazole derivatives showcases the diverse pharmacological activities of such compounds. This illustrates the potential for 4-(2-Ethoxyethoxy)-3-iodobenzoic acid to serve as a precursor or component in synthesizing heterocyclic compounds with significant biological activities (Nayak & Poojary, 2019).

properties

IUPAC Name

4-(2-ethoxyethoxy)-3-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO4/c1-2-15-5-6-16-10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,2,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHICQURDLYIYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660992
Record name 4-(2-Ethoxyethoxy)-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethoxyethoxy)-3-iodobenzoic acid

CAS RN

1131614-52-2
Record name 4-(2-Ethoxyethoxy)-3-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131614-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Ethoxyethoxy)-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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